molecular formula C10H16ClNO2 B141905 2,5-Dimethoxyphenethylamine hydrochloride CAS No. 3166-74-3

2,5-Dimethoxyphenethylamine hydrochloride

Cat. No. B141905
CAS RN: 3166-74-3
M. Wt: 217.69 g/mol
InChI Key: PJMQBIMLDBAWRK-UHFFFAOYSA-N

Description

2,5-Dimethoxyphenethylamine (2,5-PEA) is a chemical scaffold recognized for its potent agonist activity at the serotonin 2A receptor (5-HT2AR). This motif is present in several classical phenethylamine psychedelics, such as mescaline and various other compounds like TMA-2, DOM, DOI, DOB, 2C-B, and 2C-I. It has been suggested that this structural motif is essential for 5-HT2AR activation, which plays a significant role in the effects of these psychedelics .

Synthesis Analysis

The synthesis of 2,5-dimethoxyphenethylamine and its derivatives has been explored in various studies. One approach involves the conversion of 2,5-dimethoxybenzaldehyde to 2,5-dimethoxy β-nitrostyrene, followed by reduction to form 2,5-dimethoxyphenethylamine. This method uses zinc powder and a small amount of mercury as reducing agents, providing a simpler and more cost-effective alternative to traditional reagents like LiAlH4 . Additionally, novel 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines have been synthesized, which act as potent 5-HT2A/C ligands with varying agonistic or antagonistic properties depending on their 4-substituent .

Molecular Structure Analysis

The molecular structure of 2,5-dimethoxyphenethylamine derivatives is crucial for their interaction with the 5-HT2AR. The presence of the 2,5-dimethoxy motif is important for in vivo potency, as demonstrated by the significant reduction in the ability to induce the Head Twitch Response in mice when either methoxy group is removed . The structural requirements of substituents, such as the 4-thio group, are also important for controlling the functional activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the metabolism of 2,5-dimethoxyphenethylamine derivatives have been studied. For instance, 4-iodo-2,5-dimethoxyphenethylamine (2C-I) undergoes O-demethylation, N-acetylation, and deamination, followed by oxidation to the corresponding carboxylic acid in rats. These metabolic pathways are essential for understanding the pharmacokinetics and potential toxicological profiles of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dimethoxyphenethylamine hydrochloride are influenced by its molecular structure. While specific data on the hydrochloride salt is not provided in the papers, the properties of the core structure and its derivatives can be inferred. For example, the synthesis of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a related compound, involves multiple steps including sulfonyl chlorination, reduction, etherization, and Vilsmeier reaction, with the products characterized by IR, H NMR, and elemental analysis . These methods are indicative of the compound's stability and reactivity, which are important for its application as a medical intermediate in the treatment of psychotic and schizophrenic psychosis .

Scientific Research Applications

Synthesis Method

2,5-Dimethoxyphenethylamine hydrochloride can be synthesized using a simpler and more cost-effective method. Zhao Ren (2002) developed a new synthetic method where zinc powder and a small amount of mercury are used as reducing agents instead of more traditional substances, yielding 60% efficiency. This method is notable for its simplicity and the affordability of the reducing agents used (Zhao Ren, 2002).

Metabolic Analysis

Understanding the metabolism of substances related to 2,5-dimethoxyphenethylamine is crucial for both toxicological and pharmacological research. Studies by Kanamori et al. (2002, 2011), and Carmo et al. (2004, 2005) have identified various metabolites of related substances in different species, including humans. These findings are vital for understanding the biological and toxicological impacts of these compounds, as well as their potential forensic implications (Kanamori et al., 2002), (Kanamori et al., 2011), (Carmo et al., 2004), (Carmo et al., 2005).

Neuropharmacological Research

Research on analogs of 2,5-dimethoxyphenethylamine, such as NBOMe hallucinogens, contributes significantly to neuropharmacological studies. Elmore et al. (2018) investigated the effects of these compounds in rats, highlighting their potency as 5-HT2A agonists. This kind of research aids in understanding the pharmacodynamics of hallucinogenic substances and their potential therapeutic implications (Elmore et al., 2018).

Pharmacokinetic Studies

The work of Leth-Petersen et al. (2014) on the microsomal stability of phenethylamines and their derivatives, including 2,5-dimethoxyphenethylamine, helps in understanding their pharmacokinetic properties. This research is crucial in predicting the oral bioavailability and potential therapeutic uses of these compounds (Leth-Petersen et al., 2014).

Designer Drug Analysis

Analytical studies by Kanai et al. (2008) and others provide extensive data for the simultaneous analysis of phenethylamine-type designer drugs, including 2,5-dimethoxyphenethylamine. This research is vital for forensic toxicology and aids in the identification and quantification of these drugs in various samples (Kanai et al., 2008).

Toxicological Research

Studies on the toxicokinetics and toxicology of 2,5-dimethoxyphenethylamine-related substances help in assessing their safety profiles. Meyer et al. (2014) investigated the role of N-acetyltransferase in the metabolism of 2C designer drugs, providing insights into their toxicity and potential risks associated with their use (Meyer et al., 2014).

Safety And Hazards

2,5-Dimethoxyphenethylamine is a DEA Schedule I controlled substance, indicating it has no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse .

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-12-9-3-4-10(13-2)8(7-9)5-6-11;/h3-4,7H,5-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMQBIMLDBAWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185559
Record name 2-(2,5-Dimethoxyphenyl)ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxyphenethylamine hydrochloride

CAS RN

3166-74-3
Record name 2,5-Dimethoxyphenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethoxyphenethylamine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57659
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Record name 2-(2,5-Dimethoxyphenyl)ethanamine hydrochloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2C-H HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AJ Almalki, CR Clark, J DeRuiter - Forensic Chemistry, 2019 - Elsevier
The six N-(dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine regioisomers are potential designer compounds related to the common NBOMe drug N-(2-methoxy)benzyl-4-…
Number of citations: 21 www.sciencedirect.com
R Baltzly, JS Buck - Journal of the American Chemical Society, 1940 - ACS Publications
As part of a series of 2, 5-dimethoxyphenylalkyland alkanolamines, 2, 5-dimethoxyphenethylamine hydrochloride, ß-(2, 5-dimethoxyphenyl)-propylamine hydrochloride and ß-(2, 5-…
Number of citations: 21 pubs.acs.org
T Páleníček, M Fujáková, M Brunovský, J Horáček… - …, 2013 - Springer
Rationale and objectives Behavioral, neurochemical and pharmaco-EEG profiles of a new synthetic drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats were examined. …
Number of citations: 59 link.springer.com
K Tsujikawa, T Yamamuro, K Kuwayama… - Forensic Science …, 2014 - Elsevier
A portable near infrared spectrometer was applied to the presumptive identification of psychotropic drugs based on library searching. Data-treatment methods (mathematical …
Number of citations: 37 www.sciencedirect.com
AL Halberstadt, D Luethi, MC Hoener, D Trachsel… - …, 2023 - Springer
Rationale 4-Thio-substituted phenylalkylamines such as 2,5-dimethoxy-4-ethylthiophenethylamine (2C-T-2) and 2,5-dimethoxy-4-n-propylthiophenethylamine (2C-T-7) produce …
Number of citations: 6 link.springer.com
B Patophysiology, M Fujáková, PP Center… - academia.edu
Fujáková, Michaela; Prague Psychiatric Center, Brunovský, Martin; Prague Psychiatric Center, Horáček, Jiří; Prague Psychiatric Center, Gorman, Ingmar; Prague Psychiatric Center, …
Number of citations: 3 www.academia.edu
D Martins, E Gil-Martins, F Cagide, C da Fonseca… - Pharmaceuticals, 2023 - mdpi.com
Mescaline derivative (2C phenethylamines) drugs have been modified by the introduction of a N-2-methoxybenzyl group to originate a new series of compounds with recognized and …
Number of citations: 6 www.mdpi.com
JC Cheong, SI Suh, B Jun Ko, JY Kim… - Journal of separation …, 2010 - Wiley Online Library
A simple and rapid GC‐MS method has been developed for the screening and quantification of many illicit drugs and their metabolites in human urine by using automatic SPE and …
T Páleníček, M Rohanová, M Balíková, J Horáček
Number of citations: 0

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